molecular formula C20H21N3O4 B4047532 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4047532
M. Wt: 367.4 g/mol
InChI Key: SGSVKMRXLZYLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Piperazine and its derivatives.

    Conditions: Nucleophilic substitution reactions.

    Reaction: Coupling of the piperazine ring to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolidine-2,5-dione Core

      Reagents: Starting materials such as succinic anhydride and aniline derivatives.

      Conditions: Reflux in an appropriate solvent like toluene or acetic acid.

      Reaction: Formation of the pyrrolidine-2,5-dione ring through cyclization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Introduction of various substituents on the piperazine ring, leading to a diverse range of derivatives.

Scientific Research Applications

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core, a furan ring, and a piperazine moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug discovery and development.

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-4-2-5-15(12-14)23-18(24)13-16(19(23)25)21-7-9-22(10-8-21)20(26)17-6-3-11-27-17/h2-6,11-12,16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSVKMRXLZYLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.